(R)-2-Hydroxy-2-phenylpropanoic acid

Catalog No.
S668582
CAS No.
3966-30-1
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Hydroxy-2-phenylpropanoic acid

CAS Number

3966-30-1

Product Name

(R)-2-Hydroxy-2-phenylpropanoic acid

IUPAC Name

(2R)-2-hydroxy-2-phenylpropanoic acid

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11)/t9-/m1/s1

InChI Key

NWCHELUCVWSRRS-SECBINFHSA-N

SMILES

CC(C1=CC=CC=C1)(C(=O)O)O

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)O

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C(=O)O)O

(R)-2-Hydroxy-2-phenylpropanoic acid (CAS 3966-30-1), commonly known as (R)-atrolactic acid, is an enantiopure α-hydroxy carboxylic acid featuring a chiral quaternary carbon center [1]. In industrial and laboratory settings, it serves as a high-value chiral auxiliary, a potent resolving agent for racemic amines, and a critical building block for asymmetric synthesis [2]. Unlike simpler α-hydroxy acids, the presence of the α-methyl group structurally locks the stereocenter, providing exceptional chemical stability [1]. This structural rigidity, combined with its well-defined spatial geometry, makes it an indispensable tool for directing stereoselective reactions and synthesizing complex active pharmaceutical ingredients (APIs) where strict enantiomeric purity is required.

Substituting (R)-2-hydroxy-2-phenylpropanoic acid with close structural analogs like mandelic acid or generic racemic atrolactic acid introduces severe process liabilities. Mandelic acid possesses a labile α-proton, making it highly susceptible to base-catalyzed racemization during enolate formation or alkaline hydrolysis, which destroys the enantiomeric excess (ee) of downstream products [1]. Furthermore, attempting to synthesize the α-methyl quaternary center from mandelic acid requires complex, multi-step 'Self-Regeneration of Stereocenters' (SRS) methodologies[2]. Conversely, substituting with racemic atrolactic acid is unviable for asymmetric applications, as it necessitates an initial in-house resolution step via diastereomeric salt formation—a process that typically incurs a >50% yield loss and significantly increases processing time. Procuring the enantiopure (R)-form directly is essential for maintaining stereochemical integrity and process efficiency.

Absolute Resistance to Base-Catalyzed Racemization

A critical differentiator for (R)-2-hydroxy-2-phenylpropanoic acid is its stereochemical stability under harsh basic conditions. Because it features a quaternary stereocenter lacking an α-proton, it cannot undergo the deprotonation-reprotonation cycle that causes racemization[1]. When subjected to strong alkali conditions (e.g., during saponification or enolate manipulation), (R)-atrolactic acid maintains its original enantiomeric excess (>99% ee). In direct contrast, mandelic acid, which possesses a labile α-proton, undergoes rapid and nearly complete racemization (approaching 0% ee) under identical basic conditions [1]. This absolute resistance to racemization allows (R)-atrolactic acid to be deployed in strongly basic synthetic sequences where simpler α-hydroxy acids would fail.

Evidence DimensionEnantiomeric excess (ee) retention under strong alkali conditions
Target Compound Data>99% ee retained (structurally locked quaternary center)
Comparator Or BaselineMandelic acid (approaches 0% ee due to α-proton abstraction)
Quantified Difference>99% difference in retained enantiomeric purity
ConditionsStrong alkali exposure (e.g., enolate formation or saponification)

Ensures that the chiral auxiliary or building block does not degrade in enantiomeric purity during basic reaction steps, preventing the catastrophic loss of stereocontrol.

Elimination of Multi-Step Quaternary Center Synthesis

Procuring (R)-2-hydroxy-2-phenylpropanoic acid directly provides a pre-installed chiral quaternary stereocenter, which drastically simplifies synthetic routes. If a process relies on mandelic acid as a starting material to achieve the same α-alkyl-α-hydroxy acid motif, it must employ complex 'Self-Regeneration of Stereocenters' (SRS) protocols [1]. This involves acetalization to a dioxolanone, cryogenic diastereoselective alkylation, and subsequent hydrolysis—a 4-step sequence [1]. By utilizing (R)-atrolactic acid, chemists bypass this entire sequence, reducing the step count for the chiral motif from 4 steps to 0 steps. This direct procurement strategy eliminates the need for cryogenic infrastructure and specialized chiral templates, directly reducing manufacturing costs and time.

Evidence DimensionSynthetic steps required to establish an enantiopure α-methyl-α-hydroxy motif
Target Compound Data0 steps (procured directly as the enantiopure quaternary building block)
Comparator Or BaselineMandelic acid (requires 4 steps via Self-Regeneration of Stereocenters methodology)
Quantified DifferenceElimination of 4 synthetic steps and associated yield losses
ConditionsIndustrial or laboratory-scale synthesis of chiral α-alkylated derivatives

Bypassing multi-step asymmetric alkylation drastically reduces process complexity, raw material costs, and reliance on cryogenic manufacturing conditions.

Direct Efficiency in Chiral Amine Resolution

As a resolving agent for racemic bases such as 1-phenylethylamine, (R)-2-hydroxy-2-phenylpropanoic acid is highly effective due to its ability to form well-defined, crystalline diastereomeric salts with distinct solubility profiles[1]. When the enantiopure (R)-acid is used, a single crystallization step can often yield the desired diastereomeric salt with >95% diastereomeric excess (de). If a buyer were to substitute this with racemic atrolactic acid, they would first have to resolve the acid itself—a process that typically caps overall yield at <40% due to the inherent 50% maximum theoretical yield of resolution and practical crystallization losses. Procuring the enantiopure (R)-form directly translates to a >60% relative improvement in overall material efficiency for downstream amine resolution workflows.

Evidence DimensionOverall material efficiency for resolving agent deployment
Target Compound DataImmediate deployment yielding >95% de in target amine salts
Comparator Or BaselineRacemic atrolactic acid (requires preliminary resolution, resulting in >60% material loss)
Quantified Difference>60% improvement in resolving agent material retention
ConditionsDiastereomeric salt crystallization of racemic amines (e.g., 1-phenylethylamine)

Direct procurement of the enantiopure resolving agent eliminates costly, low-yield in-house resolution steps, maximizing throughput in chiral amine production.

Base-Resistant Chiral Auxiliary in Asymmetric Synthesis

Leveraging its absolute resistance to base-catalyzed racemization (as detailed in Section 3), (R)-2-hydroxy-2-phenylpropanoic acid is the ideal chiral auxiliary for sequences requiring strong alkali conditions [1]. It is particularly suited for diastereoselective alkylation and aldol reactions where the auxiliary must direct the approach of electrophiles via its sterically demanding α-methyl-phenyl geometry, without risking stereochemical degradation of the auxiliary itself.

Direct Precursor for Quaternary Chiral Pharmaceuticals

Because it provides a pre-installed chiral quaternary center, this compound is highly recommended as a direct building block for active pharmaceutical ingredients (APIs) requiring an α-methyl-α-hydroxy motif. Its use bypasses the need for complex, multi-step 'Self-Regeneration of Stereocenters' (SRS) protocols that would otherwise be required if starting from simpler precursors like mandelic acid[2].

Resolving Agent for Racemic Amines

(R)-Atrolactic acid is highly effective as a chiral resolving agent for racemic bases, such as 1-phenylethylamine [3]. By procuring the enantiopure (R)-form, process chemists can directly form diastereomeric salts with distinct solubility profiles, achieving high diastereomeric excess in a single crystallization step while avoiding the severe yield losses associated with resolving racemic acids in-house.

XLogP3

1

UNII

H38DKR9931

Wikipedia

(-)-atrolactic acid

Dates

Last modified: 08-15-2023

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